ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a thiomorpholin-4-yl acetamido substituent. The compound’s key functional groups include the dioxothiomorpholine ring, which introduces sulfur and oxygen atoms, and the ethyl ester moiety, which influences solubility and reactivity.
Properties
IUPAC Name |
ethyl 2-[[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-3-25-18(24)15-11-6-4-5-7-12(11)27-16(15)19-13(21)8-20-14(22)9-26-10(2)17(20)23/h10H,3-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQHIKPNHKNZAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)CSC(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Acetamido Group: This step involves the acylation of the benzothiophene core with 2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the carbonyl groups in the dioxothiomorpholine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene core and the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrahydrobenzothiophene Derivatives
Key Observations :
Key Observations :
- The low yield (22%) for 6o reflects challenges in multicomponent reactions (e.g., steric hindrance from the 4-hydroxyphenyl group).
- 1a ’s higher yield (73%) highlights the efficiency of acetylation reactions under Lewis acid catalysis.
Spectral Data and Substituent Effects
NMR spectroscopy reveals substituent-induced chemical shift variations. For example:
- In 6o , the 4-hydroxyphenyl group causes distinct aromatic proton shifts (δ ~6.7–7.2 ppm), absent in the target compound.
- 1a ’s 5-hydroxy and 4,7-dioxo groups result in deshielded protons (δ > 10 ppm for hydroxyl).
- Evidence from analogous compounds (e.g., rapamycin derivatives) demonstrates that substituent position (e.g., regions A and B in Figure 6 of ) directly correlates with chemical shift deviations, suggesting similar trends apply here.
Physicochemical and Reactivity Profiles
- Polarity: The thiomorpholin-dione group in the target compound likely increases polarity compared to 1a’s methyl and ester groups but less than 6o’s phenolic group.
- Hydrogen Bonding: The dioxothiomorpholine moiety may act as both hydrogen bond donor (NH) and acceptor (carbonyls), contrasting with 6o’s single phenolic OH donor.
- Stability : The tetrahydrobenzothiophene core in the target compound and 6o enhances conformational flexibility compared to 1a’s rigid dihydro structure.
Biological Activity
Ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antitumor effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzothiophene core and a morpholine moiety. Its molecular formula is with a molecular weight of approximately 320.39 g/mol. The presence of sulfur in the thiophene ring contributes to its unique reactivity and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₀N₂O₄S |
| Molecular Weight | 320.39 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that it can induce apoptosis in various cancer cell lines. For instance, in MCF-7 breast cancer cells, the compound displayed an IC50 value ranging from 23.2 to 49.9 μM, indicating moderate to high cytotoxicity.
The antitumor effects are primarily attributed to the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with the compound resulted in an increase in G2/M-phase cell cycle arrest and a notable decrease in S-phase progression. This suggests that the compound interferes with cellular replication processes.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| A549 | 30.0 | Cell cycle arrest |
| HeLa | 45.0 | Necrosis |
In Vivo Studies
In vivo studies using murine models have further confirmed the antitumor potential of this compound. Mice bearing solid tumors treated with the compound showed a significant reduction in tumor mass compared to control groups. Specifically, tumor weight decreased by approximately 54% compared to untreated controls.
Case Study: Efficacy in Animal Models
A study conducted on SEC-bearing mice demonstrated that administration of the compound led to a reduction in tumor volume by 26.6%. The treatment also improved hematological parameters affected by tumor growth, restoring levels of hemoglobin and red blood cells closer to normal ranges.
Additional Biological Activities
Beyond its antitumor properties, this compound has shown promise as an anti-inflammatory agent and an acetylcholinesterase inhibitor. These activities suggest potential applications in treating neurodegenerative diseases and inflammatory conditions.
Table 3: Summary of Biological Activities
| Activity Type | Observed Effect |
|---|---|
| Antitumor | Induces apoptosis |
| Anti-inflammatory | Reduces inflammation markers |
| Acetylcholinesterase Inhibition | Enhances cognitive function |
Q & A
Q. What are the common synthetic routes for preparing thiophene-3-carboxylate derivatives with acetamido and thiomorpholinyl substituents?
Methodological Answer:
- A typical approach involves cyanoacetylation of an amino-thiophene precursor, followed by Knoevenagel condensation with aldehydes to introduce acrylamido groups . For thiomorpholinyl derivatives, nucleophilic substitution or coupling reactions (e.g., using chloroacetamido intermediates) are employed to append the heterocyclic moiety. Piperidine and acetic acid in toluene are common catalysts for condensation steps, achieving yields of 72–94% .
- Example workflow:
| Step | Reagents/Conditions | Target Substituent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1-Cyanoacetyl-3,5-dimethylpyrazole | Cyanoacetamido | 85–90 | |
| 2 | Substituted benzaldehydes, piperidine | Acrylamido | 72–94 |
Q. How is the compound characterized structurally, and what crystallographic tools are recommended?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX (e.g., SHELXL for refinement) to resolve bond lengths/angles and hydrogen bonding patterns .
- ORTEP-3 or WinGX can generate thermal ellipsoid diagrams and validate molecular geometry . For example, used SC-XRD to confirm the tetrahydrobenzothiophene core and acetamido conformation.
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields or enantioselectivity in similar thiomorpholinyl-thiophene syntheses?
Methodological Answer:
- Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading, temperature). Use response surface methodology (RSM) to identify optimal conditions .
- Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. Tools like ICReDD integrate computational and experimental data to accelerate optimization .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for hydrogen bonding networks?
Methodological Answer:
Q. How do substituents on the thiomorpholinyl ring influence bioactivity or crystallinity?
Methodological Answer:
- Conduct structure-activity relationship (SAR) studies:
- Replace the 2-methyl group with bulkier alkyl/aryl groups and assay antioxidant/anti-inflammatory activity (similar to ).
- Analyze crystallinity via differential scanning calorimetry (DSC) and powder XRD. highlights how substituents affect packing efficiency.
Q. What computational methods predict solubility or stability of this compound under varying pH/temperature?
Methodological Answer:
- Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solubility in different solvents.
- Molecular dynamics (MD) simulations assess conformational stability at elevated temperatures. ICReDD’s reaction path search methods can model degradation pathways .
Data Analysis and Validation
Q. How to address discrepancies in synthetic yields reported across studies for analogous compounds?
Methodological Answer:
- Compare experimental protocols (e.g., solvent purity, inert atmosphere use). achieved 94% yield using anhydrous toluene, while lower yields may stem from moisture-sensitive intermediates.
- Validate reproducibility via triplicate experiments with statistical analysis (e.g., Student’s t-test).
Experimental Design
Q. What statistical frameworks are recommended for optimizing multi-step syntheses of complex heterocycles?
Methodological Answer:
- Use Taguchi methods or fractional factorial designs to reduce the number of trials. highlights DoE’s role in minimizing experiments while maximizing data quality.
- Example factors for optimization:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature | 25°C | 50°C | 80°C |
| Catalyst | Piperidine | DBU | No catalyst |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
